4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone
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Overview
Description
“4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” is a chemical compound that is used in scientific research due to its unique properties and structure. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure of this compound, is known to be amphoteric in nature, showing both acidic and basic properties . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Synthesis and Polymer Applications
A study by Ghaemy and Alizadeh (2009) introduced a novel diamine monomer containing a triaryl imidazole pendant group, which was synthesized and used to polymerize with commercially available dianhydrides. The resulting polyimides demonstrated excellent solubility in polar solvents and high thermal stability, indicating potential applications in high-performance materials (Ghaemy & Alizadeh, 2009).
Antimicrobial and Antiviral Activities
Nural et al. (2018) synthesized a novel bicyclic thiohydantoin compound that exhibited antibacterial and antimycobacterial activities, suggesting potential for antimicrobial applications (Nural et al., 2018).
Catalysis
Davoodnia et al. (2010) reported the use of a Brønsted acidic ionic liquid as an efficient and reusable catalyst for the synthesis of tetrasubstituted imidazoles, highlighting a green, solvent-free methodology that could have implications for sustainable chemical synthesis (Davoodnia et al., 2010).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound affects multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it’s likely that this compound has diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNSWCKBWQEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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